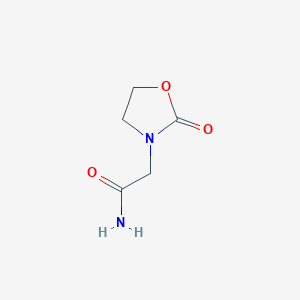
3-Carbamoylmethyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carbamoylmethyloxazolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Linezolid, a synthetic antibiotic that is used to treat infections caused by Gram-positive bacteria. However,
Wirkmechanismus
The mechanism of action of 3-Carbamoylmethyloxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the bacterial ribosome, preventing the formation of the initiation complex and inhibiting protein synthesis.
Biochemische Und Physiologische Effekte
3-Carbamoylmethyloxazolidin-2-one has been shown to have minimal toxicity and side effects in humans. However, it can cause reversible myelosuppression, which is a reduction in the production of blood cells. This can lead to anemia, thrombocytopenia, and leukopenia.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Carbamoylmethyloxazolidin-2-one in lab experiments include its potent antibacterial, antiviral, and anticancer activity. It also has minimal toxicity and side effects in humans. However, its limitations include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the scientific research of 3-Carbamoylmethyloxazolidin-2-one, including:
1. Development of New Antibiotics: 3-Carbamoylmethyloxazolidin-2-one could be used as a template for the development of new antibiotics that are effective against drug-resistant bacteria.
2. Treatment of Influenza: Further research could explore the potential of 3-Carbamoylmethyloxazolidin-2-one as a treatment for influenza infections.
3. Cancer Treatment: 3-Carbamoylmethyloxazolidin-2-one could be further studied as a potential treatment for various types of cancer.
4. Synthesis of New Analogues: The synthesis of new analogues of 3-Carbamoylmethyloxazolidin-2-one could lead to the discovery of compounds with improved activity and reduced toxicity.
Conclusion
In conclusion, 3-Carbamoylmethyloxazolidin-2-one is a chemical compound that has shown significant potential in various scientific research applications beyond its use as an antibiotic. Its potent antibacterial, antiviral, and anticancer activity make it a promising candidate for the development of new treatments for various diseases. Further research is needed to explore its full potential and to develop new analogues with improved activity and reduced toxicity.
Synthesemethoden
The synthesis of 3-Carbamoylmethyloxazolidin-2-one involves the reaction of N-alkylated alpha-amino acid with an aldehyde or ketone. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with an isocyanate to form the final product, 3-Carbamoylmethyloxazolidin-2-one.
Wissenschaftliche Forschungsanwendungen
3-Carbamoylmethyloxazolidin-2-one has shown potential in various scientific research applications, including:
1. Antibacterial Activity: 3-Carbamoylmethyloxazolidin-2-one has been shown to have potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This makes it a promising candidate for the development of new antibiotics.
2. Antiviral Activity: Recent studies have shown that 3-Carbamoylmethyloxazolidin-2-one has antiviral activity against influenza A and B viruses. This suggests that it could be used as a potential treatment for influenza infections.
3. Anticancer Activity: 3-Carbamoylmethyloxazolidin-2-one has been shown to have anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. This suggests that it could be used as a potential treatment for cancer.
Eigenschaften
CAS-Nummer |
172514-86-2 |
|---|---|
Produktname |
3-Carbamoylmethyloxazolidin-2-one |
Molekularformel |
C5H8N2O3 |
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
InChI |
InChI=1S/C5H8N2O3/c6-4(8)3-7-1-2-10-5(7)9/h1-3H2,(H2,6,8) |
InChI-Schlüssel |
BHTISVSGMUBLTE-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1CC(=O)N |
Kanonische SMILES |
C1COC(=O)N1CC(=O)N |
Andere CAS-Nummern |
172514-86-2 |
Synonyme |
3-Carbamoylmethyloxazolidin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)
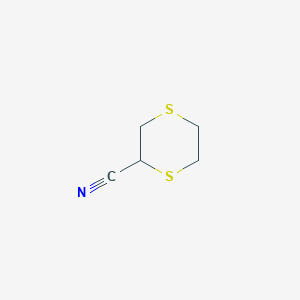
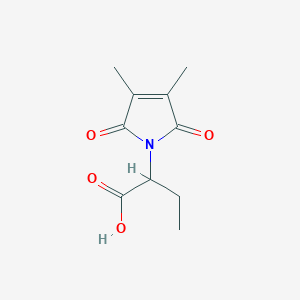
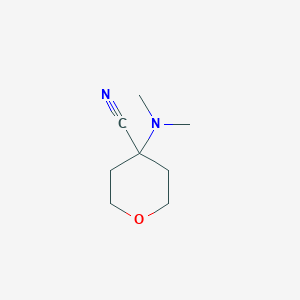
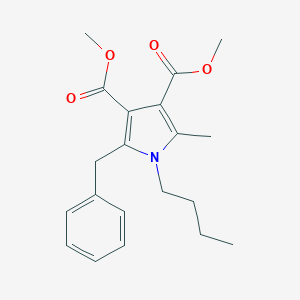
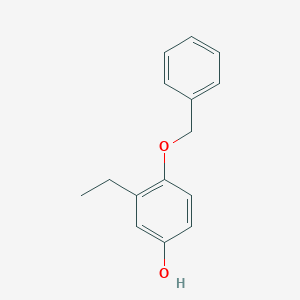
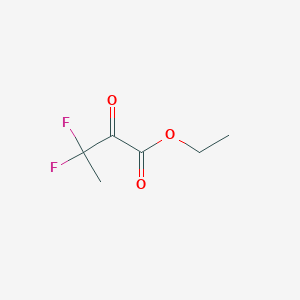
![N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine](/img/structure/B63755.png)
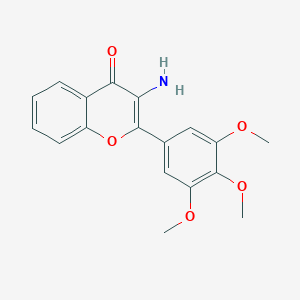

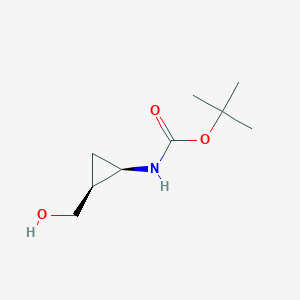
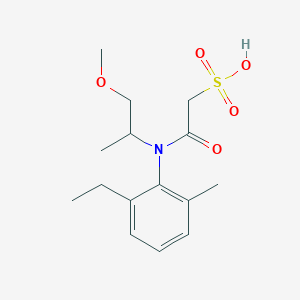
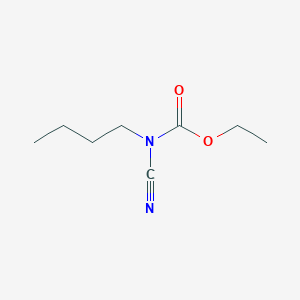
![9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene](/img/structure/B63772.png)